molecular formula C9H15N B12090404 2-Nonene nitrile CAS No. 29127-83-1

2-Nonene nitrile

Cat. No.: B12090404
CAS No.: 29127-83-1
M. Wt: 137.22 g/mol
InChI Key: WOVJAWMZNOWDII-UHFFFAOYSA-N
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Description

Structural Classification within Unsaturated Nitrile Compounds

2-Nonene (B1604614) nitrile is classified as an unsaturated aliphatic nitrile. Organic compounds containing a cyano (-C≡N) functional group are known as nitriles. The "unsaturated" designation for 2-nonene nitrile indicates the presence of at least one carbon-carbon double bond within its molecular structure. qub.ac.uk Specifically, it is an α,β-unsaturated nitrile, meaning the double bond is located between the alpha and beta carbons relative to the nitrile group.

The molecular formula for this compound is C₉H₁₅N. nist.gov Its structure consists of a nine-carbon chain with a double bond originating at the second carbon and a nitrile group at the terminus. This arrangement is key to its chemical reactivity and physical properties.

Table 1: Physicochemical Properties of this compound

Property Value Reference
IUPAC Name 2-Nonenenitrile nist.gov
Molecular Formula C₉H₁₅N nist.gov
Molecular Weight 137.222 g/mol nist.gov
CAS Number 29127-83-1 nist.govdycnchem.com
Physical State Liquid aacipl.com
Appearance Colorless to Pale Yellow aacipl.com
Boiling Point 214-216 °C (estimated) flavscents.com

| Solubility | Soluble in alcohol | flavscents.com |

Academic and Industrial Relevance of this compound

The primary industrial application of this compound is within the fragrance and flavor industry. qub.ac.ukthegoodscentscompany.com It is valued as a fragrance ingredient due to its powerful and distinct scent profile, described as green, fatty, and reminiscent of orris and carrot seed. aacipl.comflavscents.com Companies in the aroma chemical sector, such as Symrise and Penta International Corporation, supply this compound for use in a variety of consumer products. thegoodscentscompany.com Its stability and olfactory characteristics make it a suitable component for perfuming agents in items like lotions, soaps, and shampoos. thegoodscentscompany.com For instance, it is marketed under the trade name Irisnitrile by Symrise. flavscents.comthegoodscentscompany.com

From an academic and research standpoint, this compound is relevant in the context of synthetic organic chemistry. The synthesis of α,β-unsaturated nitriles is a subject of ongoing study. qub.ac.uk Researchers have explored various methods for their preparation, including cross-metathesis reactions using Grubbs' catalysts, which represents a significant area of investigation for producing such compounds efficiently. qub.ac.uk The synthesis of nitriles can be complex, and developing sustainable and environmentally friendly production methods is a continuing challenge for chemists. General methods for nitrile synthesis include the dehydration of primary amides, the reaction of aldehydes with reagents like hydroxylamine (B1172632), and the Schmidt reaction of aldehydes with sodium azide. organic-chemistry.orglibretexts.org

Overview of Current Research Landscape and Future Directions

Current research directly involving this compound is largely centered on its application and synthesis for the fragrance industry. However, the broader class of nitrile compounds is the subject of extensive research with promising future directions.

The development of novel and more efficient synthetic pathways for nitriles remains a key focus. organic-chemistry.org Researchers are exploring greener methods, such as the use of biocatalysts and green solvents, to address challenges like the toxicity of some reagents and the need for harsh reaction conditions often associated with traditional nitrile synthesis.

Looking forward, the unique properties of the nitrile group are being leveraged in diverse fields beyond fragrances. Future research trajectories for nitrile-containing compounds include:

Polymer Science: Nitriles are integral to modern polymer science, and there is growing interest in developing nitrile-based biodegradable polymers as sustainable alternatives to traditional plastics.

Medicinal Chemistry: The cyano group is present in numerous pharmaceutical drugs and is recognized for its ability to participate in molecular interactions with biological targets. nih.gov Research is active in using nitriles to develop new therapeutic agents, including covalent inhibitors for various enzymes. nih.gov

Materials Science: Nitriles are being investigated for their potential use as electrolytes in energy storage devices, such as batteries.

While this compound's current role is well-defined, the broader advancements in nitrile chemistry could pave the way for its investigation in new and emerging applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

29127-83-1

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

non-2-enenitrile

InChI

InChI=1S/C9H15N/c1-2-3-4-5-6-7-8-9-10/h7-8H,2-6H2,1H3

InChI Key

WOVJAWMZNOWDII-UHFFFAOYSA-N

Isomeric SMILES

CCCCCC/C=C/C#N

Canonical SMILES

CCCCCCC=CC#N

Origin of Product

United States

Synthetic Methodologies for 2 Nonene Nitrile and Its Chemical Analogues

Classical and Established Synthetic Routes

These methods represent foundational techniques in organic synthesis for the preparation of nitriles, including unsaturated variants like 2-nonene (B1604614) nitrile.

Cyanide-Mediated Alkene Functionalization

The direct addition of a cyano group across the double bond of an alkene, such as 1-nonene (B85954) or 2-nonene, using a cyanide source is a direct approach to forming the nitrile. This transformation can be challenging for unactivated alkenes and often requires harsh conditions or the use of radical initiators. One conceptual approach involves the radical-mediated addition of a cyano-radical to the alkene. While specific examples for 2-nonene are not extensively documented in this exact context, the general principle is a cornerstone of nitrile synthesis.

A related strategy involves the functionalization of alkenes with reagents that can be later converted to a nitrile. For instance, the addition of a group that can be subsequently displaced by a cyanide nucleophile, following the principles of the Kolbe nitrile synthesis where an alkyl halide is treated with a metal cyanide. wikipedia.org

Carbonyl Compound Derivatization via Cyanohydrin Formation

A common and effective method for synthesizing nitriles involves the conversion of a carbonyl compound, in this case, 2-nonenal (B146743), through a cyanohydrin intermediate. The aldehyde undergoes a nucleophilic addition reaction with hydrogen cyanide (HCN) or a salt thereof, such as sodium or potassium cyanide, to form a 2-hydroxy-3-nonene nitrile (a cyanohydrin). wikipedia.org This reaction is typically performed at room temperature in a buffered solution to maintain a pH of around 4-5 for an optimal reaction rate. wikipedia.org The subsequent dehydration of the cyanohydrin yields the α,β-unsaturated nitrile, 2-nonene nitrile.

The initial cyanohydrin formation from an aldehyde like 2-nonenal proceeds as follows:

CH₃(CH₂)₅CH=CHCHO + HCN → CH₃(CH₂)₅CH=CHCH(OH)CN

The resulting cyanohydrin can then be dehydrated using various reagents to introduce the double bond in conjugation with the nitrile group.

PrecursorReagentIntermediateProductReference
2-NonenalHCN, NaCN/H₂SO₄2-Hydroxy-3-nonene nitrileThis compound wikipedia.org
Allenic AldehydesModified Strecker synthesisAllenic cyanohydrinsAllenic nitriles rsc.org

This table illustrates the general principle of cyanohydrin formation leading to unsaturated nitriles.

Dehydration of Amide Precursors

The dehydration of a primary amide is a classic and reliable method for the synthesis of nitriles. wikipedia.org For the synthesis of this compound, the corresponding amide, 2-nonenamide, is required. This amide can be subjected to a potent dehydrating agent, such as phosphorus pentoxide (P₄O₁₀), to yield the desired nitrile. The reaction involves heating a solid mixture of the amide and the dehydrating agent, followed by distillation of the liquid nitrile product. wikipedia.orgwikipedia.org

The general reaction is:

CH₃(CH₂)₅CH=CHCONH₂ + P₄O₁₀ → CH₃(CH₂)₅CH=CHCN + P₄O₉(OH)₂

Amide PrecursorDehydrating AgentProductReference
2-NonenamidePhosphorus Pentoxide (P₄O₁₀)This compound wikipedia.org
General Primary AmidesThionyl chloride (SOCl₂)Corresponding Nitriles organic-chemistry.org

This table provides examples of dehydrating agents used for the synthesis of nitriles from amides.

Another approach involves the dehydration of the corresponding aldoxime, which can be considered a precursor to the amide route. Unsaturated aldoximes can be dehydrated in the gas or liquid phase over heterogeneous catalysts to yield unsaturated nitriles. google.com For instance, citral (B94496) oxime has been converted to geranonitrile in high yield using a BaO on ZrO₂ catalyst. google.com A similar strategy could be applied to 2-nonenal oxime.

Carboxylic Acid Transformation to Nitriles

Direct conversion of carboxylic acids to nitriles is a valuable synthetic transformation. While specific methods for the direct, single-step conversion of 2-nonenoic acid to this compound are not commonplace in classical literature, modern methods are emerging. Traditionally, this conversion would involve multiple steps, such as the conversion of the carboxylic acid to the primary amide, followed by dehydration as described in section 2.1.3.

More recent protocols have explored the direct conversion of aliphatic carboxylic acids to alkyl nitriles through photoredox and radical cyanation processes, offering a more direct route. beilstein-journals.org These methods often employ specialized cyanating reagents.

Catalytic and Advanced Synthesis Protocols

Modern synthetic chemistry has focused on developing more efficient, selective, and milder methods for nitrile synthesis, often employing transition metal catalysts.

Hydrocyanation of Olefins

The transition-metal-catalyzed addition of hydrogen cyanide across a carbon-carbon double bond, known as hydrocyanation, is a powerful and atom-economical method for synthesizing nitriles. wikipedia.org This process is conducted on an industrial scale, for example, in the production of adiponitrile, a precursor to nylon. wikipedia.org

For an unactivated alkene like an isomer of nonene, a catalyst is required. Nickel complexes containing phosphite (B83602) ligands are commonly used for this purpose. wikipedia.org The reaction mechanism typically involves the oxidative addition of HCN to a low-valent nickel complex, followed by alkene coordination, migratory insertion, and reductive elimination of the nitrile. wikipedia.org The use of Lewis acids can accelerate the rate-limiting reductive elimination step. wikipedia.org

A general scheme for the hydrocyanation of an alkene is:

RCH=CH₂ + HCN --(Ni catalyst)--> RCH₂CH₂CN

In the context of producing this compound, the hydrocyanation of a suitable C₉ diene or alkyne precursor would be a plausible advanced strategy. For instance, the transfer hydrocyanation of alkynes using HCN donor reagents under nickel catalysis has been developed to access alkenyl nitriles. nih.gov

Recent advancements have also focused on developing cyanide-free hydrocyanation protocols. One such method involves a copper-catalyzed hydroalumination of allenes followed by cyanation with p-toluenesulfonyl cyanide, yielding β,γ-unsaturated nitriles with high selectivity. beilstein-journals.orgnih.gov While this produces a different isomer, it highlights the potential of modern catalytic systems to control the regioselectivity of nitrile formation.

Catalyst SystemSubstrate TypeProduct TypeKey FeaturesReference
Nickel(0) with phosphite ligandsAlkenesAliphatic nitrilesIndustrial relevance, requires HCN wikipedia.org
IPrCuCl / DIBAL-HAllenesβ,γ-Unsaturated nitrilesHigh regioselectivity, cyanide-free (uses TsCN) beilstein-journals.orgnih.gov
Ni(cod)₂ / BISBIAlkynesAlkenyl nitrilesTransfer hydrocyanation, avoids direct use of HCN gas nih.gov

This table summarizes various catalytic systems for hydrocyanation.

Aerobic Oxidation of Aldehydes and Alcohols to Nitriles

The direct conversion of alcohols and aldehydes to nitriles using molecular oxygen as the terminal oxidant represents a highly efficient and environmentally benign synthetic route. This transformation can be achieved through a dehydrogenation cascade mediated by various catalytic systems.

A prominent method involves a copper-based catalyst in conjunction with 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), a stable nitroxyl (B88944) radical. This system facilitates the aerobic oxidation of a broad range of substrates, including functionalized aromatic and aliphatic alcohols, directly to their corresponding nitriles in the presence of aqueous ammonia (B1221849). pkusz.edu.cn The reaction typically proceeds via the initial oxidation of the alcohol to an aldehyde, which is then converted in situ to the nitrile. pkusz.edu.cn For aliphatic alcohols, the initial alcohol-to-aldehyde oxidation is often the rate-limiting step, sometimes requiring elevated temperatures (e.g., 50°C) to achieve full conversion. pkusz.edu.cn The versatility of this method allows for the synthesis of various nitriles in excellent yields. pkusz.edu.cn

The process is notable for its mild conditions and practical workup procedures. pkusz.edu.cn Key components of a successful catalytic system include a copper(I) salt (e.g., CuI), a chelating ligand like bipyridine (bpy), and TEMPO. pkusz.edu.cn Research has shown that TEMPO is crucial for both the alcohol-to-aldehyde and the subsequent aldehyde-to-nitrile conversion steps. pkusz.edu.cn

Another approach utilizes oxoammonium salts, such as 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate (B81430) (Bobbitt's salt), as robust stoichiometric oxidants. orgsyn.org This method allows for the conversion of aldehydes to nitriles under very mild conditions and demonstrates a broad substrate scope. orgsyn.org A catalytic variant of this process has also been developed, which can be combined with visible-light photoredox catalysis using ammonium (B1175870) persulfate as both the terminal oxidant and the nitrogen source. researchgate.net

Catalytic SystemSubstrateOxidantKey Features
CuI / bpy / TEMPOPrimary AlcoholsO₂ / Aqueous NH₃Mild conditions, broad scope for aliphatic and aromatic alcohols. pkusz.edu.cn
4-Acetamido-TEMPO / NaNO₂ / HNO₃AldehydesO₂ / NH₄OAcTransition-metal-free aerobic oxidation. researchgate.net
Oxoammonium Salt (Bobbitt's Salt)Aldehydes, AlcoholsStoichiometric OxidantMild conditions, user-friendly for late-stage nitrile installation. orgsyn.org
4-Acetamido-TEMPO / Photoredox CatalystAromatic AldehydesAmmonium PersulfateDual catalytic system using visible light. researchgate.net

Chemoenzymatic Cascade Reactions for Nitrile Synthesis

A common pathway begins with the chemical oxidation of a primary alcohol to its corresponding aldehyde. acs.orgx-mol.com This can be accomplished using a nitroxyl radical-catalyzed system, for instance, with sodium hypochlorite (B82951) as the oxidation agent. acs.orgx-mol.com The aldehyde is then condensed with hydroxylamine (B1172632) to form an aldoxime intermediate. acs.orgrsc.org

StepReactionCatalyst / ReagentNotes
1. OxidationPrimary Alcohol → AldehydeNitroxyl radical (e.g., TEMPO) / NaOClChemical catalysis step. acs.orgx-mol.com
2. CondensationAldehyde → AldoximeHydroxylamine (NH₂OH)Forms the key intermediate for the enzyme. acs.orgrsc.org
3. DehydrationAldoxime → NitrileAldoxime Dehydratase (Oxd)Biocatalytic step, highly selective. acs.orgresearchgate.net

This integrated approach allows for the transformation of diverse precursors, including alcohols, aldehydes, and carboxylic acids, into nitriles without the use of toxic cyanide reagents. researchgate.net

Nitrile-Directed C–H Functionalization Strategies

The direct functionalization of carbon-hydrogen (C–H) bonds is a powerful tool in organic synthesis for streamlining the construction of complex molecules. acs.org A highly effective method for controlling the site-selectivity of these reactions is the use of a directing group, which positions a metal catalyst near a specific C–H bond. acs.org The nitrile group has emerged as a versatile directing group in such transformations. nih.gov

While traditionally limited to activating C–H bonds at the ortho position on aromatic rings, recent advancements have enabled nitrile-directed functionalization at the meta position. acs.orgnih.gov This is achieved by using a specifically designed template that attaches to the substrate and contains a nitrile moiety. The geometry of this template forces the catalyst to engage with a more remote meta-C–H bond. nih.gov

A notable example is a silicon-based template that can be easily attached to alcohol-based substrates. nih.gov This directing group enables the palladium-catalyzed olefination of meta-C–H bonds in a range of substituted arenes. nih.gov The silicon tether allows for straightforward introduction and removal of the directing group, enhancing the synthetic utility of the methodology. nih.govacs.org The directing ability of the nitrile in these templates has been shown to be superior to other groups like esters in competitive experiments. nih.gov

Directing Group StrategyCatalystFunctionalizationKey Advantage
Nitrile-based Si-tetherPalladium (Pd)meta-C–H OlefinationFacile attachment/removal of the directing group; applicable to alcohol substrates. nih.govacs.org
Norbornene-mediated relayPalladium (Pd)meta-ArylationCombines ortho-directed C–H functionalization with an organometallic relay to achieve meta substitution. acs.org

These strategies highlight the capacity of the nitrile group to serve as a control element in C–H functionalization, enabling the modification of molecular scaffolds at positions that are otherwise difficult to access.

Metal-Ligand Cooperation in Nitrile Activation

Metal-ligand cooperation (MLC) describes a catalytic paradigm where both the metal center and the ligand are actively involved in bond activation processes. researchgate.net This approach has been effectively applied to the activation of the strong carbon-nitrogen triple bond (C≡N) in nitriles, including unsaturated variants. researchgate.netnih.gov Pincer complexes, which feature a tridentate ligand that binds to a metal center, are particularly effective in this regard. nih.govacs.org

In these systems, the pincer ligand is not merely a spectator but participates directly in the reaction. A common mechanism involves the reversible dearomatization and aromatization of the ligand backbone. researchgate.netacs.org For example, a dearomatized rhenium or manganese pincer complex can react with a nitrile via a acs.orgrsc.org-addition, where the ligand accepts a proton or other group while the metal binds to the nitrile nitrogen. researchgate.netnih.gov This cooperative activation transforms the nitrile's C≡N triple bond into a less saturated, more reactive species such as a ketimido (–C=N–Ru) or enamido ligand. nih.govacs.orgresearchgate.net

This activation significantly alters the nitrile's reactivity, making it susceptible to nucleophilic attack. researchgate.net This principle has been harnessed for various catalytic reactions, including the Michael addition of benzyl (B1604629) cyanide derivatives to unsaturated esters and the hydration of nitriles to amides under mild, additive-free conditions. nih.govacs.orgresearchgate.net The reversibility of this activation allows for catalytic turnover, where the product is released and the active pincer complex is regenerated. nih.govacs.org

Metal Pincer ComplexNitrile SubstrateTransformationMechanism
Rhenium(I)-PNPBenzonitrile (B105546), PivalonitrileReversible formation of ketimido complexes acs.orgrsc.org-addition via dearomatization of the pincer ligand. nih.govacs.org
Rhenium(I)-PNPBenzyl CyanideReversible formation of enamido complexesCooperative activation of the α-methylene C-H bond. nih.govacs.org
Manganese-PNPα,β-Unsaturated NitrilesOxa- and Aza-Michael additionsElectrophilic activation of the C≡N bond. researchgate.net
Ruthenium-PincerAliphatic & Aromatic NitrilesHydration to AmidesMLC-initiated nucleophilic addition of H₂O. researchgate.net

Chemical Reactivity and Transformative Chemistry of 2 Nonene Nitrile

Reduction Chemistry

The reduction of nitriles is a fundamental transformation for the synthesis of primary amines. researchgate.netchemguide.co.uk In the case of α,β-unsaturated nitriles like 2-nonene (B1604614) nitrile, selective reduction of the nitrile group without affecting the carbon-carbon double bond is a key challenge. Various methods have been developed to achieve this, with catalytic hydroboration being a prominent strategy. youtube.com

Catalytic hydroboration has emerged as an effective and atom-economical method for the reduction of nitriles to primary amines. nih.gov This reaction typically involves the use of a borane (B79455) source, such as pinacolborane (HBpin) or borane dimethyl sulfide (B99878) complex (H₃B·SMe₂), in the presence of a catalyst. nih.goved.ac.uk While traditional methods often relied on stoichiometric hydride reagents like lithium aluminum hydride (LiAlH₄), catalytic approaches offer milder reaction conditions and improved functional group tolerance. chemguide.co.uked.ac.uknih.gov

The process involves the addition of a B-H bond across the C≡N triple bond, which can occur in a stepwise manner. The nitrile first undergoes hydroboration to form an N-borylimine intermediate. nih.goved.ac.uk This species can then undergo a second hydroboration to yield an N,N-bis(boryl)amine. nih.gov Subsequent hydrolysis or workup of this intermediate furnishes the desired primary amine. Recent advancements have focused on using earth-abundant and low-toxicity elements as catalysts, moving away from precious metals. nih.goved.ac.uk For instance, borane-catalyzed hydroboration has been shown to be effective for a range of nitriles, proceeding through a proposed B–N/B–H transborylation mechanism. nih.gov

While specific studies on 2-nonene nitrile are not extensively detailed, the general principles of α,β-unsaturated nitrile reduction are applicable. The key is to select a catalytic system that favors the reduction of the nitrile over the alkene. Chemical methods using reagents like lithium aluminum hydride can specifically reduce the cyano group to a primary amine while leaving the alkene functionality intact. youtube.com

Table 1: Reagents for Selective Nitrile Reduction

Reagent/Catalyst System Substrate Type Product Key Features
Lithium Aluminum Hydride (LiAlH₄) Unsaturated Nitriles Unsaturated Primary Amine Specifically reduces the nitrile group. youtube.com
Diisopropylaminoborane / LiBH₄ (cat.) Aliphatic & Aromatic Nitriles Primary Amine Tolerates unconjugated alkenes and alkynes. organic-chemistry.org
H₃B·SMe₂ / HBpin Aromatic & Aliphatic Nitriles N,N-bis-Bpin Amine / Primary Amine Borane-catalyzed system with good functional group tolerance. nih.gov
Sodium Borohydride / Cobalt Chloride Unsaturated Nitriles Unsaturated Primary Amine Alternative chemical method for selective nitrile reduction. youtube.com

Hydration and Hydrolytic Processes

Hydration of the nitrile group in this compound offers a direct route to amides and carboxylic acids, which are valuable chemical building blocks. uniovi.esoatext.com This transformation can be achieved through transition metal catalysis or enzymatic hydrolysis, each offering distinct advantages in terms of selectivity and reaction conditions.

The selective hydration of nitriles to primary amides is an atom-efficient process of significant industrial and academic importance. uniovi.esresearchgate.net Transition metal catalysts, particularly those based on ruthenium, have proven to be highly versatile for this transformation due to their excellent activity, selectivity, and functional group compatibility under mild conditions. uniovi.esresearchgate.net These catalysts facilitate the nucleophilic addition of water across the C≡N triple bond. researchgate.netrsc.org

Ruthenium pincer complexes and other Ru(II) complexes have been shown to catalyze the hydration of a wide variety of aliphatic, aromatic, and α,β-unsaturated nitriles. uniovi.esnih.gov The reactions can often be carried out at or near room temperature and are tolerant of various functional groups. rsc.orgnih.gov While direct conjugate addition of water to α,β-unsaturated nitriles can be sluggish, the hydration of the nitrile moiety itself to form the corresponding α,β-unsaturated amide is efficiently catalyzed. researchgate.netnih.gov Other metals like rhodium have also been employed in catalytic systems for nitrile hydration. mdpi.com

Table 2: Catalysts for Hydration of Unsaturated Nitriles

Catalyst Type Example Catalyst Substrate Scope Typical Conditions
Ruthenium Pincer Complexes Ru-PNN and Ru-PNP complexes Aliphatic, Aromatic, Heteroaromatic Nitriles Room temperature, tBuOH solvent, additive-free. rsc.orgnih.gov
Ruthenium(II) Complexes [RuCl₂(η⁶-arene)(PR₃)] Aromatic, α,β-Unsaturated, Aliphatic Nitriles Aqueous media, often mild temperatures (e.g., 80 °C). uniovi.esresearchgate.net
Rhodium(I)-NHC Complexes [RhCl(cod)(NHC)] Aromatic Nitriles Water/2-propanol mixtures, in air. mdpi.com
Base-Mediated Sodium Hydroxide (NaOH) Aliphatic and Aromatic Nitriles Transition metal-free, mild conditions. oatext.comresearchgate.net

Biocatalysis using nitrilase enzymes offers a green and highly selective alternative to chemical methods for nitrile hydrolysis. nih.govopenbiotechnologyjournal.com Nitrilases (EC 3.5.5.1) catalyze the direct conversion of a nitrile to the corresponding carboxylic acid and ammonia (B1221849), typically without the formation of a free amide intermediate. wikipedia.orgnih.gov This is distinct from the pathway involving nitrile hydratases, which first produce an amide that is subsequently hydrolyzed by an amidase. nih.govwikipedia.org

Nitrilases have been identified in various plants, bacteria, and fungi and can operate under mild conditions of temperature and pH. wikipedia.orgnih.gov These enzymes can show high regioselectivity, for instance, hydrolyzing only one nitrile group in a dinitrile compound. researchgate.net For α,β-unsaturated nitriles, nitrilases can provide a direct route to the corresponding α,β-unsaturated carboxylic acid. The substrate specificity of nitrilases varies widely, with different enzymes favoring aromatic, aliphatic, or unsaturated nitriles. nih.govresearchgate.net The reaction mechanism involves a nucleophilic attack on the nitrile carbon by a conserved cysteine residue in the enzyme's active site. openbiotechnologyjournal.com

Table 3: Comparison of Nitrile Hydrolysis Pathways

Pathway Catalyst/Enzyme Intermediate Final Product
Nitrilase Pathway Nitrilase None (Acyl-enzyme) Carboxylic Acid + Ammonia wikipedia.orgresearchgate.net
Nitrile Hydratase / Amidase Pathway Nitrile Hydratase, then Amidase Amide Carboxylic Acid + Ammonia nih.gov

Electrophilic and Nucleophilic Additions to the Nitrile Moiety

The carbon-nitrogen triple bond of this compound is polarized, with the carbon atom being electrophilic and susceptible to attack by nucleophiles. chemistrysteps.comfiveable.me This reactivity allows for the synthesis of a variety of compounds, including ketones and modified amines, through the addition of organometallic reagents or other nucleophiles.

Nucleophilic addition is a fundamental reaction of nitriles. wikipedia.org Strong nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), can add to the electrophilic carbon of the nitrile. chemistrysteps.com This initial addition forms an imine anion salt. Subsequent hydrolysis of this intermediate yields a ketone, providing a valuable method for carbon-carbon bond formation. chemistrysteps.comlibretexts.org

The reactivity of α,β-unsaturated nitriles like this compound presents two potential sites for nucleophilic attack: the nitrile carbon (1,2-addition) and the β-carbon of the alkene (1,4-conjugate addition). almerja.comrsc.org The outcome often depends on the nature of the nucleophile and the reaction conditions. Hard nucleophiles like organolithium reagents tend to favor 1,2-addition to the nitrile, while softer nucleophiles like Gilman cuprates or enamines often prefer 1,4-addition. almerja.com

Electrophilic addition to the nitrile nitrogen can also occur, typically initiated by protonation under acidic conditions. libretexts.org Protonation enhances the electrophilicity of the nitrile carbon, facilitating attack by weak nucleophiles like water, as seen in acid-catalyzed hydrolysis. chemistrysteps.comlibretexts.org

Cycloaddition Reactions Involving Unsaturated Nitriles

The carbon-carbon double bond in α,β-unsaturated nitriles like this compound can participate in cycloaddition reactions. The electron-withdrawing nature of the nitrile group activates the alkene, making it a good dienophile for reactions like the Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.orgsigmaaldrich.com The presence of an electron-withdrawing group, such as a nitrile, on the dienophile significantly accelerates the reaction rate. masterorganicchemistry.com Therefore, this compound can react with various dienes to produce substituted cyclohexene (B86901) derivatives, a powerful method for constructing complex cyclic systems with high regio- and stereocontrol. wikipedia.org

While the nitrile group itself is generally unreactive as a dienophile in standard Diels-Alder reactions, specialized intramolecular variants have been developed where an unactivated cyano group can participate in a [4+2] cycloaddition, often with highly reactive dienes like vinylallenes generated in situ. nih.govmit.edu This expands the utility of nitriles in constructing nitrogen-containing heterocyclic systems.

Strategic Applications of 2 Nonene Nitrile As a Chemical Intermediate

Building Block in Pharmaceutical Chemistry

The nitrile or cyano (-C≡N) group is a significant functional group in medicinal chemistry, found in numerous pharmaceutical agents. nih.govrcsi.com Its incorporation into drug molecules can enhance binding affinity to targets, improve pharmacokinetic profiles, and increase metabolic stability. nih.govnih.gov More than 30 pharmaceuticals approved by the FDA contain a nitrile moiety, highlighting its importance in drug design. nih.gov

Nitriles are valued as versatile building blocks because they can be readily converted into other functional groups such as primary amines, carboxylic acids, and amides. libretexts.org This chemical flexibility allows for the construction of complex molecular architectures necessary for biological activity. researchgate.net The nitrile group itself can participate in crucial binding interactions with biological targets. As a hydrogen bond acceptor and a bioisostere for groups like carbonyls or halogens, it can optimize a molecule's fit within a protein's active site. core.ac.uknih.gov

While the utility of the nitrile functional group in drug discovery is well-established, specific documented instances of 2-nonene (B1604614) nitrile being used as a direct building block in the synthesis of commercial pharmaceuticals are not widely reported in publicly available literature. However, the chemical principles that make other nitriles valuable in this field theoretically apply to 2-nonene nitrile as well. Its long alkyl chain and unsaturation offer pathways to create diverse structures for screening and development.

Table 1: Roles of the Nitrile Group in Drug Design

FeatureDescriptionPharmaceutical Examples
Versatile Intermediate Can be chemically transformed into amines, amides, carboxylic acids, etc. libretexts.orgSynthesis of various drug scaffolds.
Bioisostere Can replace other functional groups (e.g., halogens, carbonyls) to improve properties. nih.govcore.ac.ukLetrozole, Vildagliptin. nih.govcore.ac.uk
Pharmacokinetic Modifier Can improve metabolic stability and solubility. nih.govnih.govRilpivirine, Etravirine. core.ac.uknih.gov
Binding Moiety Acts as a hydrogen bond acceptor or participates in polar interactions with target proteins. nih.govSaxagliptin, Anastrozole. nih.govnih.gov
Covalent Warhead Can be used to form a covalent bond with a target enzyme, leading to irreversible inhibition. nih.govrsc.orgNirmatrelvir. nih.gov

Precursor in Agrochemical Synthesis

Similar to the pharmaceutical industry, the agrochemical sector utilizes nitrile-containing compounds as key intermediates for the synthesis of herbicides, insecticides, and fungicides. The nitrile group's reactivity is harnessed to build the complex molecular structures required for potent and selective pesticidal activity. nih.gov Enzymes that synthesize or convert nitriles, such as nitrilase, are also explored for the production of agrochemicals like glufosinate (B12851) ammonium (B1175870). researchgate.net

The development of new pesticides often involves creating and screening libraries of compounds. The inclusion of a nitrile group can be a strategic choice to modulate the biological activity and environmental properties of a potential agrochemical. Formulations are critical for the effective application of pesticides, and they come in various forms such as emulsifiable concentrates (EC), wettable powders (WP), and granules (G), designed to ensure the active ingredient is delivered efficiently to the target pest. ufl.eduphytojournal.com

Direct applications of this compound as a precursor in the synthesis of specific, commercially available agrochemicals are not extensively detailed in the literature. However, its structure is analogous to other unsaturated long-chain molecules used in the industry. Its lipophilic carbon chain could facilitate penetration through the waxy cuticles of plants or the exoskeletons of insects, a desirable property for many pesticides.

Table 2: Common Pesticide Formulation Types

Formulation TypeAbbreviationDescription
Emulsifiable ConcentrateECA liquid formulation containing the active ingredient, a solvent, and an emulsifier, which forms an emulsion when mixed with water. ufl.edu
Wettable PowderWPA dry, finely ground formulation that is mixed with water to form a suspension for spraying. Requires agitation.
Water-Dispersible GranuleWDGA granular formulation that breaks apart into fine particles when mixed with water, forming a suspension.
Soluble Liquid ConcentrateSLA liquid formulation that dissolves completely in water. phytojournal.com
DustDA ready-to-use dry formulation with a low percentage of active ingredient, applied without mixing with water. ufl.edu

Intermediate for Fine and Specialty Chemical Manufacturing

One of the most prominent applications of this compound is in the manufacturing of fine and specialty chemicals, particularly fragrances. nih.govaacipl.com It is a well-known aroma chemical, often sold under trade names such as "Iris Nitrile." aacipl.comthegoodscentscompany.com Its scent is characterized by distinct green, fatty, waxy, and iris-like notes, sometimes with hints of carrot seed. aacipl.com This unique olfactory profile makes it a valuable component in perfumery for creating sophisticated and lasting fragrances.

Its stability in various consumer product bases, such as lotions, shampoos, and soaps, further enhances its utility in the fragrance industry. thegoodscentscompany.com The synthesis of related unsaturated nitriles, like 2,6-nonadiene nitrile, has also been patented for use in perfume compositions due to their powerful and pleasant odors. google.com The use of longer-chain unsaturated nitriles, such as tridecene-2-nitrile, for their citrus and aldehydic notes, demonstrates a broader trend of using this class of compounds to achieve specific scent profiles in fine fragrance and consumer goods. fragranceu.com

The synthesis of these nitriles can be achieved through various chemical pathways, including the dehydration of the corresponding aldoxime, which can be formed from an aldehyde. google.com Biocatalytic methods using enzymes are also an area of active research for producing volatile nitriles for the flavor and fragrance industry under milder conditions. researchgate.net

Table 3: Properties and Use of this compound in Fragrance

PropertyDescription
CAS Number 29127-83-1
Physical State Colorless to Pale Yellow Liquid aacipl.com
Odor Profile Green, fatty, iris-note, carrot seed aacipl.com
Applications Perfumes, body lotions, shampoos, soaps, cleaners thegoodscentscompany.com
Stability Good to excellent in many common consumer product bases thegoodscentscompany.com

Monomer in Polymer Chemistry and Advanced Materials Development

Nitriles are fundamental in polymer science, most notably through the use of acrylonitrile (B1666552) as a monomer for producing a wide range of materials, including acrylic plastics, synthetic rubbers, and carbon fibers. allen.in The polarity and reactivity of the nitrile group contribute significantly to the properties of the resulting polymers, such as thermal stability and chemical resistance. lu.se

The polymerization of unsaturated nitriles is a key process in this field. The double bond in a molecule like this compound allows it to potentially act as a monomer or co-monomer in addition polymerization reactions. The long alkyl chain would be expected to influence the properties of the resulting polymer, likely increasing its flexibility and hydrophobicity compared to polymers made from shorter-chain nitrile monomers like acrylonitrile. Research into nitrile-containing polymers often focuses on creating materials with high-performance characteristics, such as high glass transition temperatures or specific dielectric properties for advanced electronic applications. lu.se

While the polymerization of acrylonitrile is a large-scale industrial process, the specific use of this compound as a monomer in the development of polymers and advanced materials is not a widely documented application. The potential exists for it to be used as a specialty monomer to impart unique properties, such as a lower glass transition temperature or increased plasticity, to copolymers. The general reactivity of unsaturated nitriles provides a basis for such potential applications, even if they are not yet commercially realized or extensively studied. duq.eduresearchgate.net

Computational and Theoretical Investigations of 2 Nonene Nitrile

Quantum Mechanical and Density Functional Theory (DFT) Studies

DFT has become a important tool for investigating the properties of organic molecules like 2-nonene (B1604614) nitrile. nih.gov These methods allow for the detailed examination of the molecule's conformational landscape, electronic characteristics, and spectroscopic signatures.

Geometry Optimization and Conformational Analysis

The geometry of 2-nonene nitrile, like other 2-alkenenitriles, is influenced by the interplay of electronic and steric effects. The molecule can exist in several conformations due to rotation around the single bonds. The most stable conformers are determined by minimizing steric hindrance and maximizing electronic conjugation.

For unsaturated nitriles, the planarity of the conjugated system is a key factor. In the case of this compound, the C=C double bond and the C≡N triple bond are in conjugation. This conjugation favors a planar arrangement of the atoms involved to allow for optimal overlap of p-orbitals. However, the alkyl chain introduces additional degrees of freedom and potential for various conformers.

Computational geometry optimization, typically performed using DFT methods such as B3LYP with a suitable basis set (e.g., 6-31+G(d,p)), can predict the bond lengths, bond angles, and dihedral angles of the most stable conformers. researchgate.netyoutube.com For analogous unsaturated nitriles, studies have shown that s-trans and s-cis conformations around the single bond connecting the double bond and the nitrile group are often the most stable. acs.org The energy difference between these conformers is generally small.

Table 1: Predicted Geometrical Parameters for a Model Unsaturated Nitrile (Acrylonitrile) from DFT Calculations Note: Data for acrylonitrile (B1666552) is used as a proxy due to the absence of specific published data for this compound.

ParameterBond Length (Å) - Gas PhaseBond Length (Å) - Water
C≡N1.1541.158
C-C1.4391.435
C=C1.3411.343

Source: Adapted from computational studies on acrylonitrile. researchgate.net

Electronic Structure and Bonding Characterization

The electronic structure of this compound is characterized by the presence of a π-conjugated system extending over the C=C double bond and the C≡N triple bond. This conjugation significantly influences the molecule's reactivity and spectroscopic properties. The nitrile group is strongly electron-withdrawing, which polarizes the π-system. tandfonline.com

DFT and time-dependent DFT (TD-DFT) are powerful methods to investigate the electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO). nih.gov The energy gap between the HOMO and LUMO is a critical parameter that provides insights into the chemical reactivity and the electronic transitions of the molecule. nih.gov In conjugated nitriles, the LUMO is often localized over the nitrile group and the adjacent carbon-carbon double bond, indicating that this region is susceptible to nucleophilic attack. nih.gov

Natural Bond Orbital (NBO) analysis can further elucidate the bonding characteristics by quantifying the delocalization of electron density and the nature of the atomic orbitals involved in bonding. The Wiberg bond index, for instance, can provide a measure of the bond order, which can be correlated with experimental vibrational frequencies. tandfonline.com

Table 2: Frontier Molecular Orbital Energies for Model Conjugated Nitriles Note: This table presents hypothetical data based on general trends observed in conjugated nitriles.

MoleculeHOMO (eV)LUMO (eV)Energy Gap (eV)
Model Conjugated Nitrile 1-6.5-1.25.3
Model Conjugated Nitrile 2-6.8-1.55.3

Source: Illustrative data based on general principles from computational studies. nih.gov

Vibrational Spectroscopy Simulations and Assignments

Theoretical vibrational spectroscopy, performed using DFT calculations, is a valuable tool for assigning the infrared (IR) and Raman spectra of molecules like this compound. By calculating the harmonic vibrational frequencies, it is possible to predict the positions of the absorption bands corresponding to different vibrational modes. researchgate.net

The nitrile stretching frequency (νC≡N) is a particularly sensitive probe of the molecule's electronic environment. researchgate.netresearchgate.net For conjugated nitriles, this band typically appears in the range of 2220-2240 cm⁻¹. The exact position is influenced by the extent of conjugation and the presence of substituents. Computational simulations can accurately predict this frequency and its shifts due to changes in conformation or solvent environment. researchgate.net Other characteristic vibrational modes include the C=C stretching, C-H stretching, and various bending modes, all of which can be assigned with the aid of theoretical calculations. acs.org Anharmonic corrections are often applied to the calculated harmonic frequencies to improve agreement with experimental data. researchgate.net

Table 3: Calculated Vibrational Frequencies for a Model Unsaturated Nitrile Note: This table presents hypothetical data based on general trends observed in unsaturated nitriles.

Vibrational ModeCalculated Frequency (cm⁻¹)
C≡N Stretch2235
C=C Stretch1640
C-H Stretch (alkenyl)3050
C-H Stretch (alkyl)2950

Source: Illustrative data based on general principles from computational studies. acs.orgresearchgate.net

Chemical Shift Prediction and NMR Correlation

DFT calculations are also widely used to predict the nuclear magnetic resonance (NMR) chemical shifts of organic molecules. rsc.orgnih.gov The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR shielding tensors, which are then converted to chemical shifts. rsc.orgrsc.org

For this compound, theoretical predictions of ¹H and ¹³C chemical shifts can aid in the assignment of experimental NMR spectra. The chemical shifts of the vinyl protons and carbons are particularly sensitive to the electronic effects of the nitrile group and the geometry of the double bond. The carbon atom of the nitrile group itself has a characteristic chemical shift in the ¹³C NMR spectrum. The accuracy of the predicted chemical shifts can be improved by using appropriate levels of theory, basis sets, and by including solvent effects in the calculations. mdpi.comaps.org

Table 4: Predicted ¹³C NMR Chemical Shifts for a Model Unsaturated Nitrile Note: This table presents hypothetical data based on general trends observed in unsaturated nitriles.

Carbon AtomPredicted Chemical Shift (ppm)
C≡N118
Cα (to CN)110
Cβ (to CN)145

Source: Illustrative data based on general principles from computational studies. rsc.org

Reaction Mechanism Elucidation Through Computational Modeling

Computational modeling provides a powerful means to investigate the mechanisms of chemical reactions involving this compound, offering insights into the factors that control reaction outcomes.

Analysis of Reaction Regioselectivity and Stereoselectivity

The presence of both a C=C double bond and a C≡N triple bond in this compound offers multiple potential sites for chemical reactions. Computational methods can be employed to analyze the regioselectivity and stereoselectivity of various transformations.

For instance, in reactions such as hydrocyanation or cycloadditions, DFT calculations can be used to model the transition states of the different possible reaction pathways. mdpi.comresearchgate.net The relative energies of these transition states determine the kinetic favorability of each pathway, thus predicting the major product. mdpi.com

In the case of hydrocyanation of the double bond, computational studies on similar systems have shown that the regioselectivity (i.e., whether the cyanide group adds to the α or β carbon of the double bond) is influenced by both electronic and steric factors. mdpi.comwikipedia.org The electron-withdrawing nature of the nitrile group makes the β-carbon more electrophilic and thus a likely site for nucleophilic attack.

Similarly, in [3+2] cycloaddition reactions with dipoles like nitrile oxides, DFT can predict whether the reaction will occur at the C=C or C≡N bond and with what regiochemistry. nih.govunimi.it The analysis of frontier molecular orbitals and the calculation of activation barriers for the different approaches of the reactants can rationalize the experimentally observed product distribution. nih.govacs.org

Determination of Bond Dissociation Energies (BDEs)

A benchmark study on the homolytic cleavage of the C-CN bond in twelve nitrile compounds revealed that the choice of DFT functional and basis set is crucial for obtaining accurate BDEs. The CAM-B3LYP functional with a 6-311G(d,p) basis set was found to provide results in excellent agreement with experimental data. nih.gov The study also demonstrated a clear trend: electron-withdrawing groups (EWGs) attached to the carbon of the C-CN bond tend to lower the BDE, while electron-donating groups (EDGs) tend to increase it. nih.gov

Given that this compound possesses an alkenyl group attached to the nitrile, which can have both inductive and resonance effects, its C-CN BDE would be influenced by these electronic factors. The double bond in the C7 chain would have a modest electronic influence on the distant C-CN bond. The table below, adapted from a benchmark DFT study, illustrates the C-CN BDEs for a range of nitrile compounds, providing a comparative context for estimating the BDE of this compound. nih.gov

Table 1: Calculated C-CN Bond Dissociation Energies (BDEs) for Various Nitrile Compounds

Compound BDE (kcal/mol)
CH3-CN 134.5
CH3CH2-CN 125.8
(CH3)2CH-CN 121.2
(CH3)3C-CN 118.9
C6H5-CN 128.8
p-NO2-C6H4-CN 126.7
p-CH3O-C6H4-CN 129.8

Data sourced from a benchmark DFT study on C-CN homolytic cleavage. nih.gov

Calculation of Activation Barriers and Transition States

Computational chemistry is instrumental in mapping the energy landscape of a chemical reaction, including the identification of transition states and the calculation of activation barriers (Ea). These parameters are key to understanding the kinetics of a reaction. For nitriles, reactions often proceed via nucleophilic addition to the carbon of the nitrile group.

One relevant study combined DFT calculations and kinetic measures to investigate the reaction of various nitriles with cysteine. nih.gov The study found that the activation energies correlated well with experimental reaction rates. The calculations revealed a concerted synchronous mechanism where the nucleophilic attack by the sulfur of cysteine and proton transfer occur simultaneously in a single transition state. nih.gov The transition state was characterized by a chair-like seven-membered ring structure. nih.gov Although this compound was not among the studied compounds, the activation energies for other aliphatic and unsaturated nitriles provide a useful reference.

Table 2: Calculated Activation Energies (Ea) for the Reaction of Various Nitriles with Cysteamine

Nitrile Compound Activation Energy (Ea) (kcal/mol)
Pyrimidine-5-carbonitrile 15.3
Pyrazine-2-carbonitrile 16.1
Pyridine-4-carbonitrile 16.9
Benzonitrile (B105546) 20.2
Cyanoacetamide 17.6
Acetonitrile (B52724) 19.4

Data from a combined computational and experimental study on nitrile reactivity with cysteine. nih.gov

Another computational study focused on the [3+2] cycloaddition of azides to nitriles to form tetrazoles. acs.org DFT calculations were used to determine the activation barriers for both the neutral and anionic cycloaddition pathways, highlighting how the electronic nature of the substituent on the nitrile affects the barrier height. acs.org

Investigation of Pre-coordination Phenomena and Intermediate Species

Many reactions involving nitriles, particularly those catalyzed by transition metals, involve the initial formation of a pre-coordination complex where the nitrile ligand binds to the metal center. This coordination activates the nitrile group, making it more susceptible to nucleophilic attack. The coordination of nitriles to a metal center can alter the charge distribution within the nitrile moiety, thereby influencing its reactivity. researchgate.net Nitriles typically coordinate in an η¹ fashion through the nitrogen lone pair, but η² (side-on) coordination is also known. researchgate.netsnnu.edu.cn

Theoretical studies on the hydration of nitriles catalyzed by metal complexes have provided detailed insights into the intermediate species involved. For instance, in nitrile hydratase-mimicking systems, the reaction is proposed to proceed through an intramolecular attack of a ligand-based nucleophile (like a P-OH group) on the coordinated nitrile, forming a metallacycle intermediate. rsc.org Subsequent hydrolysis of this metallacycle releases the amide product and regenerates the catalyst. rsc.org

In the context of nickel-catalyzed transfer hydrocyanation of alkynes, DFT calculations have been used to elucidate the catalytic cycle, which involves several intermediate species. acs.orgnih.gov These studies propose the formation of nickel-nitrile complexes and subsequent intermediates following oxidative addition and other elementary steps. acs.orgnih.gov

A computational investigation into the reaction of nitriles with hydroxylamine (B1172632) also identified key intermediates. The study highlighted the role of solvent in influencing the reaction pathway and the formation of byproducts through different transition states and intermediates. researchgate.net

Thermodynamic and Kinetic Considerations in Reaction Pathways

For instance, in the computationally studied reaction of nitriles with cysteine, the calculated activation energies (a kinetic parameter) were shown to correlate well with the experimentally observed reaction rates. nih.gov The study established a threshold activation energy to predict the likelihood of a nitrile reacting with cysteine. nih.gov

In the study of tetrazole formation from nitriles and azides, DFT calculations of reaction energies (a thermodynamic parameter) revealed that the relative stability of the resulting tetrazole isomers is influenced by solvation effects. acs.org Furthermore, the calculated activation barriers for different mechanistic pathways (concerted vs. stepwise, neutral vs. anionic) provided a kinetic basis for predicting the most likely reaction mechanism under different conditions. acs.org

Advanced Analytical Methodologies for 2 Nonene Nitrile

Chromatographic Separation and Detection Techniques

Chromatography is the cornerstone for separating 2-nonene (B1604614) nitrile from complex mixtures. The choice between gas and liquid chromatography is typically dictated by the sample matrix and the volatility of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds like 2-nonene nitrile. unl.edu The technique separates compounds based on their boiling points and interaction with a stationary phase within a capillary column, followed by detection and identification using a mass spectrometer. spectroscopyonline.com

Detailed research findings indicate that for the analysis of nitriles and similar compounds, specific GC parameters are optimized to achieve good resolution and sensitivity. chromatographyonline.com A common approach involves using a non-polar capillary column, such as a DB-5ms, which separates compounds primarily based on their boiling points. spectroscopyonline.comresearchgate.net The mass spectrometer identifies this compound by fragmenting the molecule through electron ionization (EI) and analyzing the resulting mass-to-charge (m/z) ratios of the fragments, which creates a unique mass spectrum or "fingerprint" for the compound. chromatographyonline.comnist.gov The mass spectrum for this compound shows characteristic fragments that confirm its identity. nist.govnist.gov

Table 1: Illustrative GC-MS Parameters for Nitrile Analysis

ParameterTypical Value/ConditionReference
ColumnDB-5ms (or similar), 30-60 m length, 0.25 mm ID, 0.25 µm film thickness spectroscopyonline.comresearchgate.net
Carrier GasHelium spectroscopyonline.com
Injector Temperature250 °C spectroscopyonline.com
Oven ProgramInitial temp 75°C, ramp at 7°C/min to 280°C spectroscopyonline.com
Ionization ModeElectron Ionization (EI) at 70 eV unl.edumdpi.com
Mass AnalyzerQuadrupole spectroscopyonline.com
Scan Range (m/z)35-650 amu unl.edu

High-Performance Liquid Chromatography (HPLC) with Coupled Detectors

High-Performance Liquid Chromatography (HPLC) is suitable for analyzing less volatile compounds or those that are thermally unstable. While this compound is volatile, HPLC methods can be developed, particularly for reaction monitoring in aqueous solutions. The separation is based on the compound's partitioning between a liquid mobile phase and a solid stationary phase.

For nitriles, reverse-phase HPLC is common, often utilizing C8 or C18 columns. sielc.com However, cyano-functionalized columns can offer different selectivity due to multiple interaction mechanisms, including dipole-dipole and π-π interactions, which are relevant for unsaturated nitriles. sorbtech.com A method for a similar compound, 3-methyl-2-nonenenitrile, uses a reverse-phase column with a mobile phase of acetonitrile (B52724) and water with a phosphoric acid modifier. sielc.com Detection is typically achieved with a Diode Array Detector (DAD) or a UV/Vis detector. nih.gov A challenge for analyzing simple aliphatic nitriles can be their lack of a strong UV chromophore, which may affect sensitivity. researchgate.net

Table 2: Example HPLC Parameters for a Structurally Related Nitrile

ParameterConditionReference
ColumnNewcrom R1 (Reverse-Phase) sielc.com
Mobile PhaseAcetonitrile (MeCN) and water with phosphoric acid sielc.com
DetectionUV/Vis or Mass Spectrometry (MS) sielc.com
Application NoteFor MS detection, phosphoric acid is replaced with formic acid. sielc.com

Headspace Solid-Phase Microextraction (HS-SPME) for Sample Preparation

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile compounds like this compound from solid or liquid samples prior to GC-MS analysis. mdpi.comfrontiersin.org The method involves exposing a fiber coated with a sorbent material to the headspace (the gas phase above the sample) where volatile analytes partition onto the fiber. mdpi.com The fiber is then transferred to the GC injector for thermal desorption and analysis.

The efficiency of HS-SPME depends on several factors, including the fiber coating, extraction temperature, and extraction time. frontiersin.orgmdpi.com For general volatile analysis, fibers with mixed-phase coatings like Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) are often effective. nih.gov Studies on similar volatile compounds have shown that optimizing temperature and time is critical; for example, an analysis of 2-nonenal (B146743) used a PDMS/DVB fiber at 50°C for 45 minutes. mdpi.com Increasing the extraction temperature generally increases the extraction rate but can decrease the distribution constant of the analyte onto the fiber. mdpi.com

Table 3: Key Parameters for HS-SPME Optimization

ParameterDescriptionReference
Fiber CoatingSelected based on analyte polarity. PDMS/DVB is effective for a range of volatiles. mdpi.com
Extraction TemperatureAffects analyte vapor pressure and partitioning. Typically optimized between 40-60°C. frontiersin.orgmdpi.com
Extraction TimeDetermines the time to reach equilibrium or for sufficient analyte adsorption. Optimized times often range from 30 to 60 minutes. mdpi.com
Ionic StrengthAddition of salt (e.g., NaCl) to aqueous samples can increase the volatility of analytes, improving extraction efficiency. mdpi.com

Spectroscopic Characterization (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of this compound. Each method provides unique information about the molecule's functional groups and atomic connectivity.

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify functional groups. The most characteristic feature in the IR spectrum of this compound is the sharp, medium-intensity absorption band corresponding to the carbon-nitrogen triple bond (C≡N) stretch. youtube.com This peak typically appears in the range of 2220-2260 cm⁻¹. spectroscopyonline.com For unsaturated nitriles, this peak is found between 2240 and 2220 cm⁻¹. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR provides detailed information about the carbon-hydrogen framework.

¹H NMR : Protons on the carbon atom adjacent (alpha) to the nitrile group are deshielded and typically resonate in the 2-3 ppm region. libretexts.orgucalgary.ca The protons on the double bond (vinylic protons) would appear further downfield.

¹³C NMR : The carbon atom of the nitrile group is characteristically found in the 115-125 ppm range. libretexts.orgucalgary.ca This signal is often of low intensity due to the lack of attached protons.

Mass Spectrometry (MS) : As part of GC-MS analysis, MS provides the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum of this compound (molecular weight 137.22 g/mol ) shows a molecular ion peak (M⁺) at m/z 137, although for many nitriles this peak can be weak or absent. nist.govnist.govucalgary.ca The spectrum is characterized by a series of fragment ions resulting from the cleavage of the alkyl chain.

Table 4: Summary of Spectroscopic Data for this compound

TechniqueCharacteristic FeatureTypical Value/RegionReference
IR SpectroscopyC≡N stretch~2220-2260 cm⁻¹ spectroscopyonline.com
¹H NMRProtons alpha to C≡N (H-C-C≡N)2.0 - 3.0 ppm ucalgary.ca
¹³C NMRNitrile Carbon (C≡N)115 - 125 ppm ucalgary.ca
Mass SpectrometryMolecular Ion (M⁺)m/z 137 nist.govnist.gov

Biochemical Assays for Enzymatic Degradation Screening

The biodegradation of nitriles is of significant environmental and biotechnological interest. nih.gov Screening for and characterizing enzymes capable of degrading this compound involves various biochemical assays. Nitrile-degrading enzymes primarily follow two pathways:

Nitrilase Pathway : A nitrilase directly hydrolyzes the nitrile to a carboxylic acid and ammonia (B1221849). nih.gov

Nitrile Hydratase/Amidase Pathway : A nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase. nih.govdaneshyari.com

Biochemical assays are designed to detect the consumption of the substrate (this compound) or the formation of its products (2-nonenoic acid, 2-nonenamide, or ammonia).

Chromatographic Assays : GC or HPLC can be used to monitor the degradation process over time. These methods can quantify the decrease in the this compound concentration and the appearance of intermediates like 2-nonenamide or the final product, 2-nonenoic acid. daneshyari.comjournals.co.za

Colorimetric and Fluorometric Assays : High-throughput screening often employs simpler, faster assays. The production of ammonia, a common product in both enzymatic pathways, can be detected using colorimetric methods, such as the Nesslerization method, or through pH changes using an indicator dye. researchgate.net A pH-based assay can distinguish between nitrilase and nitrile hydratase activity, as the formation of an acid or ammonia will shift the pH of the medium. researchgate.net

Table 5: Overview of Biochemical Assays for Nitrile Degradation

Assay TypePrincipleMeasured AnalyteReference
Chromatographic (GC/HPLC)Separation and quantification of reaction components.Substrate (nitrile), intermediate (amide), and/or product (carboxylic acid). daneshyari.com
pH-Indicator Dye AssayColor change in response to pH shift from acid or ammonia production.pH change. researchgate.net
Ammonia QuantificationDirect measurement of ammonia release.Ammonia (e.g., via Nessler's reagent). researchgate.netresearchgate.net
Cell Growth AssayMicroorganisms capable of degradation use the nitrile as a sole nitrogen source for growth.Bacterial growth (e.g., optical density). researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-nonene nitrile, and how are reaction conditions optimized?

  • Methodological Answer: The synthesis of this compound typically involves catalytic dehydration of nitriles or alkenation reactions. For example, batch experiments and vapor-liquid equilibrium (VLE) studies are critical for optimizing parameters like temperature, catalyst loading, and reaction time . NMR analysis is recommended for tracking intermediate formation and verifying product purity .

Q. How can researchers characterize the physicochemical properties of this compound?

  • Methodological Answer: Key properties (e.g., boiling point, viscosity) are determined via thermophysical databases (e.g., NIST Web Thermo Tables) . Gas chromatography-mass spectrometry (GC-MS) and infrared (IR) spectroscopy are standard for structural confirmation, with reference to CAS No. 29127-83-1 .

Q. What experimental parameters influence the reactivity of nitrile groups in this compound?

  • Methodological Answer: Factors such as pH, temperature, and chelating agent concentration significantly affect nitrile group conversion rates. For instance, studies on nitrile-to-iminodiacetic group transformations highlight the need for controlled pH (6–8) and elevated temperatures (60–80°C) to maximize yield .

Advanced Research Questions

Q. How can computational methods like DFT resolve contradictions in site-selectivity predictions for nitrile oxide cycloadditions with this compound derivatives?

  • Methodological Answer: Density Functional Theory (DFT) calculations evaluate transition-state (TS) energies, incorporating inductive and hyperconjugative effects of substituents. For example, DFT-based semiquantitative models successfully predict α,β-regioselectivity in nitrile oxide-allene cycloadditions, aligning with experimental outcomes .

Q. What strategies address discrepancies in experimental vs. simulated data for nitrile hydrolysis kinetics?

  • Methodological Answer: Kinetic analyses using Aspen simulations (e.g., autoclave batch reactors) reconcile experimental and computational data by adjusting entropy and activation energy parameters. This is critical for modeling reversible amide-to-nitrile equilibria .

Q. How can researchers design experiments to investigate this compound’s role in catalytic systems (e.g., RuII complexes)?

  • Methodological Answer: Ligand design (e.g., bipyridine or dppe ligands) and spectroscopic characterization (e.g., UV-Vis, X-ray crystallography) are used to study electronic effects on nitrile hydrolysis. Kinetic studies under basic conditions reveal ligand-dependent catalytic activity .

Q. What experimental protocols ensure reproducibility in nitrile-based polymer synthesis (e.g., HNBR derivatives)?

  • Methodological Answer: Rigorous control of crosslinking agents (e.g., peroxides) and vulcanization temperatures (150–200°C) is essential. Thermogravimetric analysis (TGA) and tensile testing validate material stability and mechanical properties .

Data Handling & Experimental Design

Q. How should researchers document and analyze conflicting spectral data (e.g., GC-MS peaks) for this compound?

  • Methodological Answer: Use high-resolution mass spectrometry (HRMS) and retention index matching (via NIST databases) to resolve ambiguities. For example, unknown peaks in GC-MS are cross-referenced with fragmentation patterns of 2-nonene derivatives .

Q. What statistical approaches are recommended for optimizing multi-variable nitrile reaction systems?

  • Methodological Answer: Employ response surface methodology (RSM) or factorial design to evaluate interactions between variables (e.g., catalyst concentration, solvent polarity). This is demonstrated in studies optimizing nitrile-to-chelating polymer conversions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.